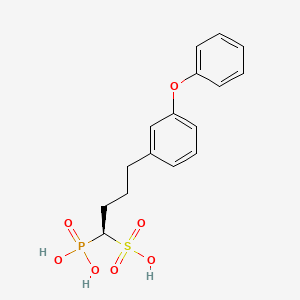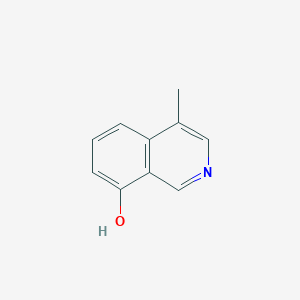
5-Ethynylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynylisoindoline is a heterocyclic organic compound characterized by an isoindoline core with an ethynyl group attached at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylisoindoline typically involves the following steps:
Starting Material: The synthesis begins with isoindoline, a bicyclic compound.
Ethynylation: The introduction of the ethynyl group at the 5-position can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Reaction Conditions: Typical conditions include the use of a palladium catalyst (e.g., Pd(PPh3)4), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反应分析
Types of Reactions: 5-Ethynylisoindoline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The isoindoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted isoindoline.
Substitution: Formation of various substituted isoindoline derivatives.
科学研究应用
5-Ethynylisoindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 5-Ethynylisoindoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Isoindoline: The parent compound without the ethynyl group.
5-Methylisoindoline: A similar compound with a methyl group instead of an ethynyl group.
5-Phenylisoindoline: A compound with a phenyl group at the 5-position.
Uniqueness: 5-Ethynylisoindoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for further functionalization and a valuable compound in the synthesis of complex molecules.
属性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
5-ethynyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H9N/c1-2-8-3-4-9-6-11-7-10(9)5-8/h1,3-5,11H,6-7H2 |
InChI 键 |
FMZOSCVGUOAKEG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(CNC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
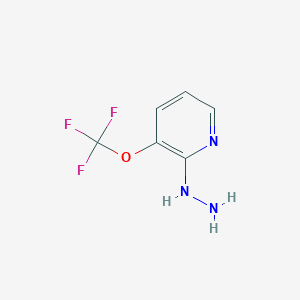
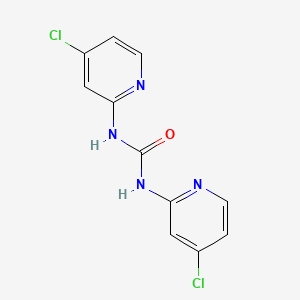
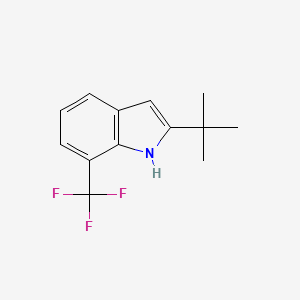
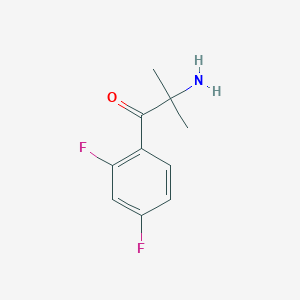




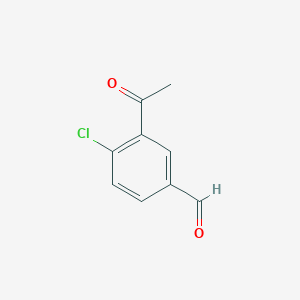
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
